Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)-
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Overview
Description
Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- is an organic compound with the molecular formula C11H19N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexene ring substituted with a methyl group at the sixth position
Preparation Methods
The synthesis of Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions to form the desired product . Industrial production methods may involve similar reactions but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural properties make it a valuable tool in studying biological systems and interactions.
Industry: The compound can be used in the production of polymers, surfactants, solvents, and lubricants.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The pyrrolidine ring’s nitrogen atom can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target molecules.
Comparison with Similar Compounds
Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- can be compared with other similar compounds, such as:
Pyrrolidine, 1-(1-cyclohexen-1-yl)-: This compound has a similar structure but lacks the methyl group at the sixth position, which can influence its reactivity and interactions.
Cyclohexanone pyrrolidine enamine: Another related compound with different substituents on the cyclohexene ring, affecting its chemical properties and applications.
The presence of the methyl group in Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)- adds to its uniqueness, potentially altering its chemical behavior and expanding its range of applications.
Properties
CAS No. |
5049-51-4 |
---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-(6-methylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h7,10H,2-6,8-9H2,1H3 |
InChI Key |
WDIZWPQYJJESNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1N2CCCC2 |
Origin of Product |
United States |
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